What are the properties of 3-Iodo-D-Phenylalanine?
What are the properties of 3-Iodo-D-Phenylalanine?
An In-depth Technical Guide to 3-Iodo-D-Phenylalanine for Advanced Research Applications
Introduction
3-Iodo-D-Phenylalanine is a non-canonical, synthetic amino acid that serves as a versatile and powerful tool for researchers in drug development, peptide chemistry, and molecular imaging. As the D-enantiomer of its more commonly studied L-counterpart, its unique stereochemistry offers distinct advantages, primarily in the synthesis of peptides with enhanced stability and novel conformational properties. The presence of an iodine atom on the phenyl ring at the meta-position further expands its utility, providing a site for radio-labeling, cross-linking, and introducing a heavy atom for crystallographic studies.
This guide provides a comprehensive overview of the chemical, physical, and biological properties of 3-Iodo-D-Phenylalanine. It is designed for scientists and development professionals, offering not just data, but also field-proven insights into its application, the causality behind experimental choices, and detailed protocols for its use.
Physicochemical Properties
The fundamental characteristics of 3-Iodo-D-Phenylalanine define its behavior in chemical and biological systems. While enantiomers share identical physical properties like melting point and solubility, they differ in their interaction with plane-polarized light.
Identification and Core Properties
The key identifiers and physical properties are summarized in the table below. It is critical to distinguish between the unprotected amino acid and its N-Fmoc protected form, which is the standard reagent for solid-phase peptide synthesis.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-(3-iodophenyl)propanoic acid | Inferred from L-isomer[1] |
| Synonyms | (R)-2-Amino-3-(3-iodophenyl)propanoic acid; m-Iodo-D-phenylalanine | Inferred from L-isomer[2] |
| CAS Number | Not consistently available; often grouped with L-isomer (20846-39-3) | [1][3] |
| Fmoc-Protected CAS | 478183-67-4 (for Fmoc-3-iodo-D-phenylalanine) | [4] |
| Molecular Formula | C₉H₁₀INO₂ | [2] |
| Molecular Weight | 291.09 g/mol | [2] |
| Appearance | Off-white powder | [2] |
| Melting Point | > 200 °C (decomposes) | [2] |
| Optical Rotation | [α]D²⁵ = -11 ± 4º (c=1 in 1N HCl:MeOH = 1:9) | Inferred from L-isomer[2] |
| Fmoc-Protected Optical Rotation | [α]D²⁵ = +19 ± 2º (c=1 in DMF) | [5] |
Note on Spectroscopic Data: Specific NMR, IR, or Mass Spectrometry data for 3-Iodo-D-Phenylalanine are not broadly published. As is standard practice in research, users should refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier for definitive spectroscopic and purity data.
Core Applications & Methodologies
The utility of 3-Iodo-D-Phenylalanine stems from its dual features: the D-configuration and the reactive iodine atom.
Application in Solid-Phase Peptide Synthesis (SPPS)
Expertise & Rationale: The incorporation of D-amino acids into peptide sequences is a cornerstone strategy for therapeutic peptide design. Natural proteases, which are chiral enzymes, are highly specific for L-amino acids. Peptides containing D-amino acids are therefore resistant to proteolytic degradation, significantly increasing their in vivo half-life. Furthermore, introducing a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for receptor binding affinity and selectivity. The iodine atom serves as a valuable functional handle for post-synthetic modifications or as a precursor for radiolabeling.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard for SPPS because it is base-labile. This orthogonality allows for its selective removal with a mild base (like piperidine) at each synthesis cycle without disturbing the acid-labile linkers that anchor the peptide to the solid support, a critical feature for maintaining the integrity of the final product.[6]
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle
Caption: General workflow for incorporating Fmoc-3-Iodo-D-Phe-OH via SPPS.
Protocol 2.1.1: Manual Incorporation of Fmoc-3-Iodo-D-Phe-OH
This protocol describes a single coupling cycle for adding Fmoc-3-Iodo-D-Phe-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Preparation: Place the peptide-resin from the previous cycle in a suitable reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 5 mL per 100 mg resin).
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate gently for 3 minutes. Drain the solution. Repeat with a fresh 20% piperidine solution for 7-10 minutes to ensure complete removal of the Fmoc group.[7]
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.
-
Coupling Activation: In a separate vial, dissolve Fmoc-3-Iodo-D-Phe-OH (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive, a second coupling may be required. The resin is now ready for the next deprotection and coupling cycle.
Application in Radiotracer Synthesis
Expertise & Rationale: The carbon-iodine bond on the aromatic ring of 3-Iodo-D-Phe makes it an excellent precursor for radioiodination, enabling the synthesis of probes for Single Photon Emission Computed Tomography (SPECT) (using ¹²³I) or Positron Emission Tomography (PET) (using ¹²⁴I). While direct electrophilic iodination is possible, it often results in low specific activity.
A superior method for producing high specific activity radiotracers is iododestannylation.[8] This involves synthesizing a stable precursor where the iodine atom is replaced by a trialkylstannyl group (e.g., tributyltin). This precursor is then reacted with a source of radioactive iodide (e.g., Na[¹²³I]) and a mild oxidant. The reaction is fast, efficient, and proceeds with high regioselectivity, yielding a "no-carrier-added" product with very high specific activity, which is crucial for minimizing receptor occupancy and potential pharmacological effects during in vivo imaging.[9]
Experimental Workflow: Radioiododestannylation
Caption: Workflow for synthesizing radioiodinated phenylalanine via iododestannylation.
Protocol 2.2.1: Synthesis of [¹²³I]-3-Iodo-D-Phenylalanine
This protocol is a representative method and must be performed in a certified radiochemistry facility with appropriate shielding and handling procedures.
-
Reagent Preparation: To a shielded vial, add 5-10 µg of the N-Boc-3-(tributylstannyl)-D-phenylalanine precursor dissolved in ethanol.
-
Radioiodide Addition: Add the desired activity of Na[¹²³I] (typically 1-10 mCi) in 0.1 M NaOH.
-
Reaction Initiation: Add 10-20 µL of a freshly prepared Chloramine-T solution (1 mg/mL in water) to initiate the electrophilic substitution. Vortex the reaction vial for 30-60 seconds at room temperature.[9]
-
Quenching: Stop the reaction by adding 50 µL of sodium metabisulfite solution (2 mg/mL in water).
-
Deprotection: Add 100 µL of 4 M HCl and heat the sealed vial at 65 °C for 10 minutes to remove the Boc protecting group.[9]
-
Purification: Neutralize the solution and purify the crude product using a C18 Sep-Pak cartridge or via semi-preparative HPLC to separate the desired radiolabeled amino acid from unreacted iodide and precursors.[8]
-
Quality Control: Analyze the final product by radio-HPLC to determine radiochemical purity and specific activity.
Stereospecificity and Biological Activity
Expertise & Rationale: The primary biological distinction between 3-Iodo-D-Phenylalanine and its L-enantiomer lies in their interaction with biological machinery. Most amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) which is overexpressed in many tumors, are stereospecific and preferentially transport L-amino acids.[10]
This stereoselectivity is the reason why radiolabeled L-isomers like 4-[¹³¹I]Iodo-L-phenylalanine are effective tumor imaging and therapeutic agents, as they are actively accumulated by cancer cells.[10][11][12] In contrast, D-phenylalanine analogues exhibit significantly lower uptake and cytotoxicity in neoplastic cells.[10]
Therefore, 3-Iodo-D-Phenylalanine is an indispensable tool for rigorous scientific inquiry. It serves as an ideal negative control in biological experiments. By comparing the effects of the L- and D-isomers, researchers can definitively attribute any observed cellular uptake, signaling event, or therapeutic effect to specific, transporter-mediated processes rather than non-specific mechanisms like passive diffusion.
Safety and Handling
3-Iodo-D-Phenylalanine should be handled according to standard laboratory safety procedures for non-volatile chemical powders.
-
GHS Hazard Information: While comprehensive GHS data is not available for the 3-iodo-D-isomer specifically, related compounds like 4-Iodo-D-phenylalanine are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[13] It is prudent to assume similar hazards.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Use a chemical fume hood for weighing and preparing solutions.
-
Storage: Store in a cool, dry, dark place, typically at 2-8°C, to maintain stability.[2]
Conclusion
3-Iodo-D-Phenylalanine is a highly specialized chemical tool whose value is derived from its unique stereochemistry and the functionality of its iodine substituent. While its L-isomer is pursued for its active biological transport into tumors, the D-isomer provides researchers with the means to craft proteolytically stable peptides and to serve as a critical negative control in biological studies. Its utility in peptide synthesis and as a precursor for radiolabeled probes ensures its continued relevance in the development of novel therapeutics and advanced molecular imaging agents.
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Al-Tamimi, D. M., et al. (2011). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 16(1), 624–632. [Link]
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Iagaru, A., et al. (2012). Efficacy of Systemic Radionuclide Therapy with p-131I-Iodo-l-Phenylalanine Combined with External Beam Photon Irradiation in Treating Malignant Gliomas. The Journal of Nuclear Medicine, 53(7), 1025–1030. [Link]
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Dittmann, H., et al. (2000). Action and efficacy of p-[131I]iodo-L-phenylalanine on primary human glioma cell cultures and rats with C6-gliomas. Anticancer Research, 20(2A), 949–953. [Link]
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Kersemans, V., et al. (2006). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Cancer Biotherapy & Radiopharmaceuticals, 21(3), 235–242. [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
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Pichler, J., et al. (2024). A phase I study of carrier-added 4-L-[131I]iodo-phenylalanine ([131I]IPA) with external radiation therapy in patients with recurrent glioblastoma (IPAX-1). Neuro-Oncology. [Link]
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Nardelli, D., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 14(15), 6393. [Link]
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Vágner, J., et al. (2008). Fmoc Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.4. [Link]
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